N-Hexylacetoacetamide

Description

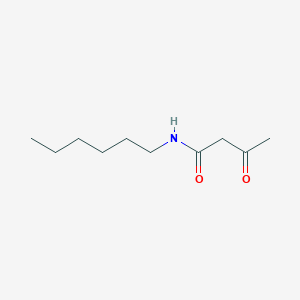

Structure

2D Structure

3D Structure

Properties

CAS No. |

15210-87-4 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

N-hexyl-3-oxobutanamide |

InChI |

InChI=1S/C10H19NO2/c1-3-4-5-6-7-11-10(13)8-9(2)12/h3-8H2,1-2H3,(H,11,13) |

InChI Key |

WKUJTXURFXTQIY-UHFFFAOYSA-N |

SMILES |

CCCCCCNC(=O)CC(=O)C |

Canonical SMILES |

CCCCCCNC(=O)CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N Hexylacetoacetamide and Its Analogues

Established Synthetic Pathways for N-Hexylacetoacetamide Production

The production of this compound is primarily achieved through well-established amidation reactions. The two most common and industrially relevant methods involve the reaction of a primary amine, hexylamine, with either diketene (B1670635) or an acetoacetic acid ester, typically ethyl acetoacetate (B1235776).

One of the most direct routes is the reaction of diketene with hexylamine . Diketene is a highly reactive building block that readily undergoes nucleophilic attack by amines to form N-alkylacetoacetamides. This reaction is often carried out in a suitable solvent and can proceed efficiently to yield the desired product. The high reactivity of diketene, however, necessitates careful control of reaction conditions to avoid side reactions.

Another widely employed method is the condensation of ethyl acetoacetate with hexylamine . This reaction involves the nucleophilic attack of the amine on the ester carbonyl group of ethyl acetoacetate, followed by the elimination of ethanol. This pathway is a classic example of amide bond formation from an ester and an amine.

A more general, albeit less direct, patented method for the preparation of N-alkylacetoacetamides involves a multi-step process. This procedure starts with the reaction of an N-alkylacetoacetamide with chloral (B1216628) to form a chloral adduct. Subsequent chlorination of this adduct followed by thermal dissociation yields the corresponding 2-chloro-N-alkylacetoacetamide. nih.gov While this method is more complex, it highlights the chemical accessibility and stability of the N-alkylacetoacetamide scaffold for further transformations.

These established methods provide reliable access to this compound, a key intermediate for various chemical syntheses.

Advancements in Synthetic Approaches: Efficiency, Selectivity, and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, selective, and sustainable methods for amide synthesis, which are directly applicable to the production of this compound. These advancements focus on reducing waste, avoiding harsh reaction conditions, and utilizing catalytic systems.

The direct amidation of esters with amines is a key area of development. Modern approaches often employ catalysts to facilitate the reaction under milder conditions. For instance, transition-metal-free and solvent-free conditions have been developed using mediators like sodium t-butoxide (NaOtBu), which can afford amides in good to excellent yields at room temperature. nih.gov This approach offers a more environmentally friendly workup procedure, often avoiding the need for organic solvents and chromatography.

Enzymatic synthesis represents another significant advancement in green chemistry for amide bond formation. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the direct amidation of carboxylic acids and esters with amines. rsc.org These reactions can be performed in greener solvents like cyclopentyl methyl ether and often result in high conversions and yields without the need for extensive purification. rsc.org

The use of microwave irradiation has also been explored to accelerate the synthesis of acetoacetamides. nih.gov For example, the reaction of amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), a diketene substitute, can be efficiently carried out in an aqueous medium under microwave heating to produce N-alkylacetoacetamides in good to excellent yields. nih.gov

These advanced methodologies offer more sustainable and efficient alternatives to traditional synthetic routes, aligning with the principles of green chemistry.

Derivatization Strategies for this compound: Design and Synthesis of Functionalized Analogues

The chemical structure of this compound, featuring a reactive β-dicarbonyl moiety and an amide linkage, makes it an excellent scaffold for the synthesis of a wide range of functionalized analogues, particularly heterocyclic compounds. The active methylene (B1212753) group and the keto group are key sites for derivatization.

One of the most prominent derivatization strategies involves the use of N-alkylacetoacetamides in multicomponent reactions to construct complex heterocyclic systems.

Pyridone Synthesis: N-alkylacetoacetamides can undergo self-condensation or react with other reagents to form substituted 2-pyridones and 4-pyridones . datapdf.comwikipedia.orgvdoc.pub These reactions are often catalyzed by acids and provide access to a class of heterocycles with potential biological activities. datapdf.comwikipedia.orgvdoc.pub The regioselectivity of the cyclization (2-pyridone vs. 4-pyridone) can be influenced by the nature of the substituent on the amide nitrogen. datapdf.comwikipedia.orgvdoc.pub

Biginelli Reaction: this compound can serve as the β-dicarbonyl component in the Biginelli reaction , a one-pot cyclocondensation with an aldehyde and urea (B33335) (or thiourea). wikipedia.orgscielo.org.mxsigmaaldrich.com This reaction leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological properties. wikipedia.orgscielo.org.mxsigmaaldrich.com The use of this compound in place of ethyl acetoacetate allows for the introduction of the N-hexyl group into the final heterocyclic product.

Hantzsch Pyridine (B92270) Synthesis: Similarly, this compound can be utilized in the Hantzsch pyridine synthesis . wikipedia.orgresearchgate.netbeilstein-journals.org This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (or one equivalent each of a β-ketoester and a β-ketoamide), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgresearchgate.netbeilstein-journals.org This reaction yields 1,4-dihydropyridines , which are well-known for their cardiovascular activities. wikipedia.org

Beyond these multicomponent reactions, the active methylene group of this compound can be functionalized through various C-C and C-N bond-forming reactions, allowing for the introduction of diverse substituents and the creation of a library of functionalized analogues.

Investigation of Catalytic Systems in the Synthesis of this compound Scaffolds

The synthesis of this compound and its subsequent derivatization into heterocyclic scaffolds can be significantly enhanced through the use of various catalytic systems. These catalysts can improve reaction rates, increase yields, and promote selectivity under milder conditions.

For the synthesis of this compound itself via the amidation of esters, several catalytic systems have been investigated. These include:

Acid Catalysis: Simple organic acids like acetic acid have been shown to effectively catalyze the N-acylation of amines with esters, providing a cheap and straightforward method for amide formation. organic-chemistry.orgbeilstein-journals.org

Base Catalysis: Strong bases such as sodium t-butoxide can mediate the direct amidation of unactivated esters, even at room temperature. nih.gov

Metal Catalysis: A variety of metal catalysts, including those based on ruthenium, have been developed for the efficient synthesis of amides from esters and amines. Current time information in Bangalore, IN. Lewis acids like copper(II) trifluoroacetate (B77799) have also been used to catalyze the Biginelli reaction for the synthesis of dihydropyrimidinones from β-ketoamides. wikipedia.org

Enzyme Catalysis: As mentioned earlier, lipases like Candida antarctica lipase B (CALB) are powerful biocatalysts for amide synthesis, offering a green and highly selective alternative. rsc.org

In the synthesis of heterocyclic scaffolds from this compound, catalysts play a crucial role in directing the reaction pathways and improving efficiency. For instance, the Biginelli and Hantzsch reactions are typically acid-catalyzed, with Brønsted and Lewis acids being commonly employed. wikipedia.orgsigmaaldrich.com Recent research has focused on the development of more sustainable and reusable catalysts for these transformations. scielo.org.mx

The investigation into diverse catalytic systems continues to be a driving force in advancing the synthesis of this compound and its functionalized analogues, enabling the creation of novel molecular architectures with potential applications in various fields of chemistry.

Advanced Spectroscopic Analysis and Structural Elucidation of N Hexylacetoacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-hexylacetoacetamide. libretexts.orgembl-hamburg.de This non-destructive technique provides granular information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. msu.edu The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic spectrum that serves as a molecular fingerprint.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various proton environments are expected. The protons of the hexyl chain would exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet. The methylene (B1212753) groups adjacent to the nitrogen atom and the carbonyl group would be deshielded and thus resonate at a lower field. The acetyl methyl protons would present as a sharp singlet, and the amide proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and temperature. sigmaaldrich.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. utah.edu The carbonyl carbons of the amide and ketone groups are the most deshielded, appearing at the downfield end of the spectrum. The carbons of the hexyl chain would resonate in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the complete assignment of the carbon skeleton. utah.edu

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity within the molecule. COSY spectra reveal proton-proton couplings, allowing for the tracing of the entire hexyl chain and the acetoacetamide (B46550) moiety. uzh.ch HSQC experiments correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon signals based on the already assigned proton spectrum. nih.gov For more complex structural problems, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range (2-3 bond) couplings between protons and carbons. utah.edu

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (hexyl) | ~0.9 (triplet) | ~14 |

| (CH₂)₄ (hexyl) | ~1.3 (multiplet) | ~22-32 |

| N-CH₂ (hexyl) | ~3.3 (quartet) | ~40 |

| C(O)-CH₃ | ~2.2 (singlet) | ~30 |

| -CH₂-C(O)- | ~3.5 (singlet) | ~50 |

| C=O (amide) | Not Applicable | ~170 |

| C=O (ketone) | Not Applicable | ~205 |

| N-H | ~7.5 (broad singlet) | Not Applicable |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy and to elucidate its fragmentation patterns, which provides valuable structural information. nih.govnih.gov The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). acdlabs.com

High-resolution mass spectrometry (HRMS) can provide the "exact mass" of the molecular ion, which allows for the determination of the elemental composition with a high degree of confidence. researchgate.net For this compound (C₁₀H₂₁NO₂), the monoisotopic mass can be calculated with high precision, helping to confirm its molecular formula. researchgate.net

Electron impact (EI) ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. acdlabs.com The resulting mass spectrum will show a molecular ion peak (M⁺), albeit sometimes of low intensity, and a series of fragment ions. arizona.edu The fragmentation of the this compound molecular ion is expected to follow predictable pathways based on the stability of the resulting cations and neutral radicals. uni-saarland.de

Common fragmentation patterns for amides and ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. arizona.edu For this compound, key fragmentation pathways could include:

Cleavage of the N-C bond of the hexyl group: This would lead to the formation of a stable hexyl cation or a charged acetoacetamide fragment.

Cleavage of the C-C bond between the carbonyl groups: This can result in various acylium ions.

Loss of neutral molecules: Fragments corresponding to the loss of small, stable neutral molecules like water (H₂O), carbon monoxide (CO), or ketene (B1206846) (CH₂=C=O) may be observed. arizona.edu

The fragmentation pattern of hexane (B92381) is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org A similar pattern might be observed for the hexyl chain of this compound.

"Soft" ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) impart less energy to the molecule, resulting in a more abundant molecular ion peak and less fragmentation. acdlabs.com This is particularly useful for confirming the molecular weight of the compound.

The following table outlines some of the potential fragment ions that could be observed in the mass spectrum of this compound.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 187 | [M]⁺ (Molecular Ion) | - |

| 172 | [M - CH₃]⁺ | CH₃ |

| 144 | [M - C₃H₇]⁺ | C₃H₇ |

| 100 | [CH₃CONHCH₂CO]⁺ | C₆H₁₃ |

| 85 | [C₆H₁₃]⁺ | CH₃CONH₂CO |

| 57 | [C₄H₉]⁺ | C₆H₁₄NO₂ |

Note: The relative abundance of these fragments will depend on the ionization method and energy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the conformational isomers of this compound. umich.eduuni-siegen.de These methods probe the vibrational energy levels of a molecule. pageplace.de IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. uni-siegen.de Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrational modes that cause a change in the molecule's polarizability. researchgate.net

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups. The amide group will show a prominent N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. The C=O stretching vibrations of the amide (Amide I band) and ketone moieties will appear as strong absorptions in the region of 1630-1750 cm⁻¹. The Amide II band, arising from a combination of N-H bending and C-N stretching, is expected around 1550 cm⁻¹. The aliphatic C-H stretching vibrations of the hexyl group will be observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While C=O stretching vibrations are also visible in Raman spectra, non-polar bonds like C-C single bonds often produce stronger Raman signals than IR absorptions. This can be particularly useful for studying the conformation of the hexyl chain.

Conformational analysis of this compound can be performed by studying the vibrational spectra under different conditions or by comparing experimental spectra with theoretical calculations for different conformers. vu.ltnih.gov The positions and intensities of certain vibrational bands, particularly those in the "fingerprint" region (below 1500 cm⁻¹), are sensitive to the molecule's three-dimensional structure. spectroscopyonline.com For instance, the C-C stretching and CH₂ rocking and twisting modes of the hexyl chain can vary depending on the gauche and anti arrangements around the C-C bonds. pku.edu.cn

The following table summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300-3500 (broad) | Weak |

| C-H (aliphatic) | Stretching | 2850-2960 | Strong |

| C=O (ketone) | Stretching | 1705-1725 | Moderate |

| C=O (amide) | Amide I (Stretching) | 1630-1680 | Moderate |

| N-H | Amide II (Bending) | 1510-1570 | Weak |

| C-N | Stretching | 1200-1350 | Moderate |

| C-C | Stretching | 800-1200 | Strong |

Electronic Absorption Spectroscopy (UV-Vis) in the Study of this compound and its Complexes

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.com For a molecule like this compound, which contains chromophores such as the carbonyl groups, UV-Vis spectroscopy can be used to study its electronic structure and to characterize its complexes with metal ions. nepjol.infolibretexts.org

This compound itself is expected to exhibit relatively weak absorption bands in the UV region. The n→π* transitions of the carbonyl groups are typically observed around 270-300 nm. libretexts.org These transitions involve the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. The π→π* transitions, which are generally more intense, occur at shorter wavelengths, often below 200 nm. The position and intensity of these absorption bands can be influenced by the solvent polarity. libretexts.org

The real utility of UV-Vis spectroscopy in the context of this compound often lies in the study of its metal complexes. researchgate.netchemistryjournal.net The acetoacetamide moiety can act as a bidentate ligand, coordinating to metal ions through the two carbonyl oxygen atoms. This coordination can lead to the formation of new, often intensely colored, complexes. The formation of these complexes is typically accompanied by the appearance of new absorption bands in the UV-Vis spectrum, often in the visible region. psu.edu

These new bands can be attributed to several types of electronic transitions:

d-d transitions: In the case of transition metal complexes, electrons in the d-orbitals of the metal ion can be excited to higher energy d-orbitals. These transitions are often weak and appear in the visible region, giving the complexes their characteristic colors. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) bands: An electron can be transferred from a molecular orbital primarily localized on the ligand to one primarily localized on the metal. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT) bands: Conversely, an electron can be transferred from a metal-centered orbital to a ligand-centered orbital.

The wavelength and intensity of these charge transfer bands are sensitive to the nature of the metal ion and the ligand. By monitoring the changes in the UV-Vis spectrum upon addition of a metal salt to a solution of this compound, one can study the stoichiometry and stability of the resulting complexes. psu.eduresearchgate.net

The following table provides a general overview of the expected UV-Vis absorption characteristics.

| Species | Type of Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| This compound | n→π* (C=O) | ~270-300 | Low (<100) |

| This compound | π→π* (C=O) | <200 | Moderate-High |

| Metal Complex of this compound | d-d | 400-700 | Low |

| Metal Complex of this compound | Charge Transfer (LMCT/MLCT) | 300-600 | High |

Note: The exact values of λmax and ε are highly dependent on the specific metal ion and solvent used.

Chiroptical Spectroscopy (e.g., Circular Dichroism) in the Context of Induced Chirality within this compound Systems

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light. nih.gov While this compound itself is an achiral molecule, chirality can be induced in its systems, for example, through interaction with a chiral environment or by forming complexes with chiral molecules. aps.org

Induced Circular Dichroism (ICD) can be observed when an achiral molecule like this compound is placed in a chiral environment. This could be a chiral solvent or the binding cavity of a chiral host molecule, such as a cyclodextrin (B1172386) or a protein. The chiral surroundings perturb the electronic transitions of the this compound chromophores (the carbonyl groups), causing them to interact differently with left and right circularly polarized light, resulting in a non-zero CD signal. aps.orgarxiv.org The sign and magnitude of the ICD signal can provide information about the geometry of the inclusion complex and the orientation of the this compound molecule within the chiral host.

Another way to induce chirality is by synthesizing a derivative of this compound that incorporates a chiral center. For instance, if the hexyl group were replaced with a chiral alkyl chain, the resulting molecule would be chiral and would exhibit a CD spectrum. The CD spectrum would be sensitive to the conformation of the molecule, particularly the spatial arrangement of the chromophores relative to the chiral center.

Furthermore, if this compound acts as a ligand in a complex with a chiral metal center or with other chiral ligands, the resulting complex can be chiral and exhibit a CD spectrum. strath.ac.uk The CD signals in the regions of the ligand's electronic transitions and the metal's d-d transitions can provide valuable information about the stereochemistry of the complex.

The study of induced chirality in this compound systems using CD spectroscopy can provide insights into:

Host-guest interactions: The formation and structure of complexes with chiral hosts.

Supramolecular chirality: The generation of chirality in self-assembled systems.

Conformational analysis: The preferred conformations of chiral derivatives of this compound.

Stereochemistry of metal complexes: The absolute configuration of chiral metal complexes containing this compound as a ligand.

The interpretation of CD spectra often involves a comparison with theoretical calculations to relate the observed signals to specific molecular structures and conformations.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Crystalline Forms

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. anton-paar.comcreative-proteomics.com The technique involves diffracting a beam of X-rays off a single crystal of the substance. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. creative-proteomics.com Once a suitable crystal is obtained, X-ray diffraction analysis can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the crystalline state, including the torsion angles of the hexyl chain and the relative orientation of the two carbonyl groups. This provides a static picture of the molecule's preferred solid-state geometry.

Intermolecular interactions: The arrangement of molecules in the crystal lattice, revealing details about hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules), van der Waals interactions, and other non-covalent forces that govern the crystal packing.

Polymorphism: this compound may exist in different crystalline forms, known as polymorphs, which have different crystal structures and physical properties. X-ray crystallography can be used to identify and characterize these different polymorphs.

Mechanistic Investigations and Chemical Reactivity of N Hexylacetoacetamide

Elucidation of Reaction Mechanisms at the Acetoacetamide (B46550) Moiety

The reactivity of the acetoacetamide moiety is largely dictated by the presence of the α-methylene protons, which are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This acidity facilitates the formation of a resonance-stabilized enolate ion, a key intermediate in many of its reactions.

One of the primary reaction mechanisms for acetoacetamides is keto-enol tautomerism , where the compound exists in equilibrium between its keto and enol forms. The enol form is particularly important in coordination chemistry, as the deprotonated hydroxyl group and the carbonyl oxygen can act as a bidentate ligand to coordinate with metal ions.

Furthermore, the acetoacetamide group can participate in nucleophilic substitution reactions . The nitrogen atom of the amide can act as a nucleophile, although its reactivity is somewhat diminished by the delocalization of its lone pair of electrons into the adjacent carbonyl group. Conversely, the carbonyl carbons are electrophilic and can be attacked by stronger nucleophiles.

In the context of its applications, such as in the synthesis of polymers or in chelation, the N-hexyl group can influence the reaction mechanism sterically. The bulky hexyl chain may hinder the approach of reactants to the acetoacetamide core, potentially affecting reaction rates and the regioselectivity of certain reactions.

Kinetic and Thermodynamic Studies of N-Hexylacetoacetamide Reactions

Kinetic and thermodynamic studies of reactions involving this compound are crucial for understanding the feasibility, rate, and equilibrium position of its transformations. researchgate.netmdpi.com Such studies often focus on the complexation reactions with metal ions or the kinetics of its synthesis or degradation.

The rate of a chemical reaction can be influenced by various factors, including the concentrations of reactants, temperature, and the presence of catalysts. researchgate.net For this compound, the kinetics of its reactions are often studied under pseudo-first-order conditions to simplify the rate law and determine the rate constants. samipubco.com

Thermodynamically, the stability of the products relative to the reactants determines the spontaneity of a reaction. libretexts.org In the case of metal complexation, the thermodynamic stability is quantified by the formation constant (K) or the Gibbs free energy change (ΔG). A large formation constant indicates a thermodynamically favorable complex. ijtsrd.com The enthalpy (ΔH) and entropy (ΔS) changes associated with the reaction provide further insight into the nature of the bonding and the structural changes that occur. mdpi.com For instance, a positive entropy change often suggests a dissociative mechanism in substitution reactions. samipubco.com

The interplay between kinetics and thermodynamics is also critical. libretexts.org A reaction may be thermodynamically favorable but kinetically slow if it has a high activation energy. researchgate.net Conversely, a kinetically favored product may not be the most thermodynamically stable one. libretexts.org Understanding these principles is essential for controlling the outcome of reactions involving this compound.

Reactivity in Coordination Chemistry: Ligand Binding and Complex Formation

The acetoacetamide functionality provides this compound with excellent chelating properties, allowing it to act as a bidentate ligand for a variety of metal ions. rsc.org The deprotonated enolate form of the molecule coordinates to a metal center through the carbonyl oxygen and the enolic oxygen, forming a stable six-membered ring. This chelating effect enhances the stability of the resulting metal complexes. researchgate.net

Quantitative Analysis of Metal Ion Complexation with this compound (e.g., Cu(II), Fe(III) Systems)

This compound has been investigated for its ability to form complexes with transition metal ions such as copper(II) and iron(III). frontiersin.orgprimescholars.com The complexation can be studied using various analytical techniques, including spectrophotometry and potentiometry. researchgate.netnih.gov

For instance, the formation of a Cu(II) complex can be monitored by observing the changes in the UV-Vis absorption spectrum as the ligand is added to a solution of the metal ion. samipubco.commdpi.com The stoichiometry of the complex, which is often found to be 1:2 (metal:ligand), can be determined using methods like the mole-ratio method or Job's plot. mdpi.com In the case of Fe(III), similar techniques can be applied, often revealing the formation of multiple complex species in solution, such as 1:1 and 1:2 complexes, depending on the pH and reaction conditions. mdpi.com

The table below summarizes typical stoichiometries observed for Cu(II) and Fe(III) complexes with β-ketoamides.

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Reference |

| Cu(II) | Chlorogenic Acid | 1:2 (solid state), 1:1 (solution) | mdpi.com |

| Fe(III) | Chlorogenic Acid | 2:3 (solid state), 1:1 & 1:2 (solution) | mdpi.com |

Comparative Studies of this compound Reactivity with Polymeric Beta-Ketoamide Systems

The reactivity of monomeric β-ketoamides like this compound can be compared to their polymeric counterparts. Polymeric ligands containing multiple β-ketoamide units can exhibit different coordination behavior due to the "polymer effect." This can manifest as cooperative binding, where the binding of one metal ion to the polymer chain influences the binding of subsequent ions.

In solvent extraction applications, for example, polymeric extractants can sometimes offer advantages over their monomeric analogues, such as higher extraction efficiency or better phase separation. The spatial arrangement of the chelating groups along the polymer chain can lead to the formation of more stable or kinetically more accessible complexes. However, steric hindrance within the polymer matrix can also negatively impact the complexation kinetics and capacity compared to the more mobile monomeric ligands.

Probing Intermolecular Interactions and Self-Assembly Processes

The structure of this compound, with its polar acetoacetamide head and nonpolar hexyl tail, lends itself to interesting intermolecular interactions and self-assembly phenomena. nih.gov The primary intermolecular forces at play include:

Hydrogen Bonding: The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. units.it These interactions can lead to the formation of dimers or larger aggregates in solution and in the solid state.

Dipole-Dipole Interactions: The polar acetoacetamide moiety possesses a significant dipole moment, leading to dipole-dipole interactions between molecules.

Van der Waals Forces: The nonpolar hexyl chains interact through weaker van der Waals forces, which become more significant with increasing chain length. nih.gov

These non-covalent interactions can drive the self-assembly of this compound molecules into ordered structures, such as micelles or monolayers at interfaces. nih.govchemrxiv.orgnih.gov The balance between the hydrophilic interactions of the head group and the hydrophobic interactions of the tail determines the nature of the self-assembled structures. nih.gov Techniques like Hirshfeld surface analysis can be employed to visualize and quantify these weak intermolecular contacts in the crystalline state. akademisains.gov.my

The self-assembly behavior is not only of fundamental interest but also has implications for the material properties and applications of this compound, for instance, in its use as a surfactant or a structure-directing agent.

Computational and Theoretical Chemistry Studies of N Hexylacetoacetamide

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like N-Hexylacetoacetamide, which features a rotatable hexyl chain and an amide group, MD simulations would be invaluable for exploring its conformational landscape. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most stable conformers (low-energy states) and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions with other molecules.

Density Functional Theory (DFT) for Mechanistic Insights and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is often favored for its balance of accuracy and computational cost. For this compound, DFT could be employed to gain deep mechanistic insights into potential chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out entire reaction pathways and determine activation energies, providing a clear picture of reaction kinetics and mechanisms. mdpi.com

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated, which can be compared with experimental data to confirm the structure. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. nih.gov Comparing these predicted spectra with experimental ones is a standard method for structural elucidation and conformational analysis of organic molecules. frontiersin.orgnih.gov

Advanced Computational Modeling of this compound in Diverse Chemical Environments

Advanced computational modeling combines methods like Quantum Mechanics/Molecular Mechanics (QM/MM) or employs specialized force fields within MD simulations to study this compound in more complex and diverse chemical environments. For example, QM/MM would allow for the study of a reaction involving the amide group at a high level of quantum theory while treating the surrounding solvent or a larger molecular system (like an enzyme active site) with more computationally efficient classical mechanics.

Modeling in diverse environments could involve simulating its behavior at different temperatures, pressures, or in various solvent mixtures. researchgate.net These simulations can predict how environmental changes affect its conformational preferences, solubility, and reactivity. For instance, in a biphasic system (e.g., oil and water), simulations could predict its partitioning behavior by calculating the free energy of transfer between the two phases. Such advanced models are essential for understanding the molecule's behavior in practical applications, from industrial chemical processes to biological systems.

Role of N Hexylacetoacetamide As a Model Compound in Broader Chemical Systems

Mimicry of Polymeric Ligands in Metal Coordination Studies

In the vast field of coordination chemistry, polymeric ligands play a crucial role in the formation of complex three-dimensional structures with metal ions. However, the inherent complexity of these polymers can often make detailed studies of their coordination behavior challenging. N-Hexylacetoacetamide serves as an effective mimic for the repeating units of certain polymeric ligands, such as polyamides. By studying the coordination of metal ions with this simpler molecule, researchers can gain fundamental insights into the binding modes and coordination geometries that are likely to occur in the analogous polymer systems.

The β-ketoamide functionality of this compound provides a bidentate coordination site for metal ions, typically involving the carbonyl oxygen atoms. This chelation is a key feature of many polymeric ligands used in the synthesis of coordination polymers. Research in this area often involves the synthesis and characterization of metal complexes of this compound to understand the primary coordination sphere of the metal ion.

Table 1: Selected Metal Complexes of Acetoacetamide (B46550) Derivatives and their Coordination Properties

| Metal Ion | Ligand | Coordination Number | Geometry |

| Copper(II) | Acetoacetamide | 4 | Square Planar |

| Nickel(II) | Acetoacetamide | 6 | Octahedral |

| Zinc(II) | Acetoacetamide | 4 | Tetrahedral |

This table presents generalized coordination properties of metal ions with the parent acetoacetamide ligand, which serves as a basis for understanding the behavior of this compound.

Contributions to Understanding Ligand-Metal Ion Interactions in Complex Chemical and Material Systems

The study of ligand-metal ion interactions is fundamental to many areas of chemistry, from catalysis to materials science. This compound provides a well-defined system to probe the thermodynamics and kinetics of these interactions. By systematically varying the metal ion or the solvent system, researchers can elucidate the factors that govern complex stability and reactivity.

Thermodynamic studies often involve the determination of stability constants for the formation of metal complexes with this compound. These constants provide a quantitative measure of the strength of the ligand-metal ion interaction. Such data is invaluable for predicting the behavior of more complex systems and for the rational design of new materials with specific metal-binding properties.

Table 2: Hypothetical Stability Constants (log K) for this compound with Various Metal Ions

| Metal Ion | log K₁ | log K₂ |

| Cu²⁺ | 5.8 | 4.5 |

| Ni²⁺ | 4.2 | 3.1 |

| Zn²⁺ | 3.9 | 2.8 |

| Co²⁺ | 3.5 | 2.5 |

Note: This data is hypothetical and for illustrative purposes to represent the expected trend of stability constants based on the Irving-Williams series.

Application as a Reference Compound in Method Development for Analytical and Spectroscopic Techniques

In the development of new analytical and spectroscopic methods, the use of well-characterized reference compounds is essential for validation and calibration. This compound, with its defined structure and properties, can serve as such a standard. For instance, in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it can be used to develop and optimize separation methods for related compounds.

In spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the well-resolved signals of this compound can be used to calibrate instruments and as a reference for interpreting the spectra of more complex molecules containing similar functional groups. The straightforward synthesis and purification of this compound further enhance its suitability as a reference compound.

Table 3: Characteristic Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~0.9 (t, 3H, CH₃), ~1.3 (m, 6H, (CH₂)₃), ~3.3 (q, 2H, NCH₂), ~2.2 (s, 3H, COCH₃), ~3.4 (s, 2H, COCH₂CO), ~7.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ ~14 (CH₃), ~22, ~26, ~29, ~31 (alkyl CH₂), ~40 (NCH₂), ~50 (COCH₂CO), ~170 (NHCO), ~205 (C=O) |

| IR (neat) | ~3300 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (keto C=O stretch), ~1650 cm⁻¹ (amide C=O stretch) |

Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions.

Future Research Directions and Emerging Paradigms in N Hexylacetoacetamide Research

Exploration of Novel Synthetic Pathways and Catalytic Applications

Future research will likely focus on developing more efficient and sustainable synthetic routes to N-Hexylacetoacetamide. Current methods, while established, may be improved by exploring novel catalytic systems. For instance, methods for the synthesis of related N-alkylacetoacetamides involve the reaction of an appropriate amine with a suitable starting material. google.com A known method for producing N-alkylacetoacetamides involves reacting an N-alkyl- or N,N-dialkylacetoacetamide with chloral (B1216628) at elevated temperatures to form a chloral adduct, which is then further reacted. google.com The use of weak base catalysts such as alkali metal salts of weak organic and inorganic acids can accelerate these condensation reactions. google.com

The exploration of this compound and its derivatives as catalysts or components of catalytic systems presents a significant area for future investigation. The structural motifs within this compound, namely the amide and ketone functionalities, could be leveraged in organocatalysis. Research into related fields, such as the use of N-heterocyclic carbenes (NHCs) in copper(I) complexes for various organic transformations, highlights the potential for nitrogen-containing compounds to play a crucial role in catalysis. beilstein-journals.org These complexes have been successfully employed in reactions like hydrosilylation, conjugate addition, and cycloadditions. beilstein-journals.org Similarly, N-heterocyclic olefins (NHOs) have emerged as powerful organocatalysts, demonstrating high basicity and nucleophilicity. rsc.org Investigating whether this compound or its derivatives can exhibit similar catalytic activity or act as ligands for transition metals is a promising research direction.

Furthermore, the principles behind heterogeneous catalysis using materials like layered double hydroxides (LDHs) could be applied. rsc.org The ability to tailor the composition of LDH materials offers a platform for designing catalysts for specific reactions. rsc.org Future studies might explore the immobilization of this compound or its derivatives onto solid supports to create novel heterogeneous catalysts with enhanced stability and recyclability.

A summary of potential synthetic and catalytic research areas is presented in the table below.

| Research Area | Focus | Potential Impact |

| Novel Synthesis | Development of green and efficient synthetic routes using novel catalysts. | Increased yield, reduced waste, and lower production costs. |

| Organocatalysis | Investigation of this compound as an organocatalyst. | Discovery of new metal-free catalytic transformations. |

| Ligand Development | Use of this compound as a ligand for transition metal catalysis. | Creation of new catalysts with unique reactivity and selectivity. |

| Heterogeneous Catalysis | Immobilization of this compound on solid supports. | Development of robust and recyclable catalytic systems. |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Reactivity Prediction

In the context of this compound, AI and ML can be employed for:

Reactivity Prediction: Machine learning models can be trained on existing chemical reaction data to predict the reactivity of this compound with various reagents and under different conditions. This can help in designing new synthetic pathways and understanding its stability and degradation profiles. Deep learning, a subset of ML, is particularly adept at learning from complex data without extensive prior assumptions. nih.gov

Discovery of New Derivatives: AI algorithms can generate virtual libraries of this compound derivatives and predict their properties, such as solubility, stability, and potential biological activity. ontosight.ai This in-silico screening can prioritize the synthesis of the most promising candidates, saving time and resources. Companies are increasingly achieving returns on their data and AI investments, indicating a growing trend in this area. mit.edu

Process Optimization: ML models can be used to optimize the reaction conditions for the synthesis of this compound, leading to higher yields and purity. nih.gov By analyzing the relationships between various parameters (e.g., temperature, pressure, catalyst concentration), these models can identify the optimal set of conditions.

The application of AI and ML in this field represents a paradigm shift from traditional, trial-and-error-based research to a more data-driven and predictive approach. researchgate.netnih.gov

Advanced Characterization Techniques for Dynamic Processes Involving this compound

A deeper understanding of the behavior of this compound in various chemical and biological systems requires the application of advanced characterization techniques capable of probing dynamic processes. While standard analytical methods provide valuable structural information, more sophisticated techniques are needed to study its interactions and transformations in real-time.

Future research should leverage techniques such as:

In-situ Spectroscopy: Techniques like in-situ NMR and Raman spectroscopy can monitor the progress of reactions involving this compound, providing insights into reaction mechanisms and the formation of transient intermediates.

Time-Resolved Crystallography: For studying the interaction of this compound with biological macromolecules, time-resolved X-ray crystallography can provide snapshots of the binding process at an atomic level.

Advanced Mass Spectrometry: Techniques such as transient mass spectrometry can be used to study the kinetics of reactions involving this compound in the gas phase, providing fundamental data on its reactivity.

The data obtained from these advanced techniques will be invaluable for validating computational models and for the rational design of new applications for this compound.

Interdisciplinary Research Endeavors Leveraging this compound as a Core Chemical Entity

The future of this compound research will be heavily reliant on interdisciplinary collaborations. mdpi.com Its chemical properties make it a versatile platform for research at the interface of chemistry, biology, materials science, and medicine. ontosight.aiontosight.ai

Potential interdisciplinary research endeavors include:

Pharmaceutical Sciences: Collaborative research with pharmacologists and biochemists can explore the potential of this compound and its derivatives as therapeutic agents. ontosight.aiontosight.ai This could involve screening for activity against various diseases and studying its mechanism of action. ontosight.ai Interdisciplinary approaches are crucial for tackling complex health issues. tamu.edu

Materials Science: In partnership with materials scientists, this compound could be incorporated into novel polymers or nanomaterials. Its functional groups may impart specific properties to these materials, such as improved thermal stability or biocompatibility.

Biotechnology: Research in collaboration with biotechnologists could explore the use of this compound in areas such as the development of new diagnostic tools or as a component in biocompatible drug delivery systems. ontosight.ai The use of polymeric nanoparticles, for instance, can enhance the stability and delivery of certain compounds. ontosight.ai

Fostering these interdisciplinary collaborations will be key to translating the fundamental chemical knowledge of this compound into practical applications that address real-world challenges. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Hexylacetoacetamide, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves the acetoacetylation of hexylamine using diketene or acetoacetyl chloride under controlled conditions. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of hexylamine to acetoacetyl chloride to minimize side reactions.

- Temperature control : Conduct reactions at 0–5°C to suppress thermal degradation .

- Purification : Use fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent). Validate purity via HPLC (>98% purity threshold) and confirm absence of residual solvents via GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .

- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (Section 13 guidelines) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility profiling : Use shake-flask method in solvents (e.g., water, ethanol, DMSO) at 25°C. Measure saturation concentration via UV-Vis spectroscopy at λmax ≈ 260 nm .

- Stability studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via TLC or NMR for decomposition products (e.g., hexylamine or acetic acid) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR or IR peaks) for this compound be resolved?

- Methodological Answer :

- Comparative analysis : Cross-reference with computational simulations (DFT-based NMR chemical shift predictions) to validate experimental peaks .

- Dynamic effects : Account for solvent polarity and temperature-induced conformational changes. For example, the amide proton (NH) in DMSO-d6 may show splitting due to hindered rotation .

- Artifact identification : Check for impurities (e.g., residual diketene) via LC-MS and subtract background signals .

Q. What strategies optimize reaction yields when using this compound as a precursor in multi-step syntheses?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance nucleophilic acyl substitution efficiency .

- Kinetic monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction time/temperature dynamically .

- Table : Example optimization results:

| Catalyst | Temp (°C) | Yield (%) |

|---|---|---|

| None | 25 | 45 |

| ZnCl₂ | 50 | 78 |

| DMAP | 25 | 62 |

Q. How can computational modeling predict the ecological toxicity of this compound?

- Methodological Answer :

- QSAR models : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN score) and aquatic toxicity (LC50 for fish) .

- Metabolic pathway prediction : Apply systems biology platforms (e.g., MetaPred) to identify potential toxic metabolites, such as hexylamine derivatives .

- Validation : Compare predictions with experimental microtox assays using Daphnia magna .

Data Presentation and Reproducibility

Q. What criteria ensure the reliability of published data on this compound?

- Methodological Answer :

- Source evaluation : Prioritize peer-reviewed journals adhering to standards like those in Reviews in Analytical Chemistry (e.g., full experimental protocols, raw data availability) .

- Error analysis : Report uncertainties in measurements (e.g., ±0.5°C for melting points, ±2% for NMR integration) .

- Replication : Include step-by-step supplemental materials (e.g., exact HPLC gradients, crystallization conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.